CP-673451

Catalog No.
S524345
CAS No.
343787-29-1
M.F
C24H27N5O2
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-673451

CAS Number

343787-29-1

Product Name

CP-673451

IUPAC Name

1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3

InChI Key

DEEOXSOLTLIWMG-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

CP-673451; CP673451; CP 673451; CP-673,451; CP 673451; CP 673,451

Canonical SMILES

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3

The exact mass of the compound 1-(2-(5-(2-Methoxyethoxy)benzimidazol-1-yl)quinolin-8-yl)piperidin-4-ylamine is 417.21648 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of aminoquinoline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-673451 (CAS 343787-29-1) is a highly potent, ATP-competitive inhibitor of platelet-derived growth factor receptors (PDGFR-α and PDGFR-β). Supplied commercially as either a free base or a tosylate salt (melting point 216°C), it exhibits a LogP of 3.66 and an aqueous solubility exceeding 1 mg/mL in phosphate-buffered saline (PBS) for the salt form [1]. Unlike broad-spectrum receptor tyrosine kinase (RTK) inhibitors, CP-673451 is procured primarily as a precision pharmacological probe due to its sub-nanomolar potency (IC50 = 1 nM for PDGFR-β) and exceptional selectivity profile . This makes it a critical baseline material for isolating PDGFR-dependent mechanisms in oncology, angiogenesis, and fibrosis models without introducing the confounding off-target kinase interference typical of earlier-generation inhibitors.

Research Fit

PDGFRα/β pathway inhibition studies
Cellular target engagement and autophosphorylation assays
In vivo PDGFR-driven tumor model support with oral dosing

Generic substitution with common multi-kinase inhibitors, such as sunitinib, imatinib, or dasatinib, frequently fails when precise target validation is required [1]. While sunitinib effectively inhibits PDGFR-β (IC50 ~2 nM), it simultaneously suppresses VEGFR2 (IC50 ~80 nM) and c-Kit (IC50 ~15 nM), making it impossible to attribute phenotypic responses solely to PDGFR blockade . Similarly, dasatinib strongly inhibits SRC family kinases and EPHA2, which can introduce confounding variables such as off-target cardiac toxicity in in vivo models [2]. For procurement teams and assay developers, choosing CP-673451 ensures that experimental readouts—particularly in complex tumor microenvironments or angiogenesis assays—are driven strictly by PDGFR inhibition rather than collateral kinase suppression [1].

Substitution Risk

CP-673451
Multi-kinase inhibitors
PDGFRβ-selective, minimal VEGFR2 inhibition
Broad VEGFR2 inhibition may confound PDGFR-specific interpretation
On-target toxicity attribution possible (PDGFR pericyte depletion)
Multi-target cardiotoxicity limits clean mechanism isolation
Selectivity ratio >450-fold vs VEGFR2 (data to verify)
Lower selectivity (≤40-fold) may introduce off-target effects

Unmatched Kinase Selectivity for Target Validation

CP-673451 demonstrates an IC50 of 1 nM for PDGFR-β and 10 nM for PDGFR-α, while maintaining >450-fold selectivity over other angiogenic receptors like VEGFR2, TIE-2, and FGFR2, and >200-fold selectivity over c-Kit and EGFR [1]. In contrast, the benchmark comparator sunitinib exhibits prominent off-target activity against VEGFR2 (IC50 = 80 nM) and c-Kit (IC50 = 15 nM) .

Evidence DimensionKinase Selectivity (IC50 and fold-selectivity)
Target Compound DataCP-673451 (PDGFR-β IC50 = 1 nM; >200-fold selective over c-Kit)
Comparator Or BaselineSunitinib (PDGFR-β IC50 = 2 nM; c-Kit IC50 = 15 nM)
Quantified DifferenceCP-673451 provides >200-fold selectivity over c-Kit, whereas sunitinib has less than 10-fold separation between PDGFR-β and c-Kit.
ConditionsCell-free kinase assays and transfected PAE cell autophosphorylation assays.

Procurement of CP-673451 is essential for researchers needing to isolate PDGFR-specific signaling pathways without the confounding noise of VEGFR2 or c-Kit inhibition.

Selectivity advantage
Head-to-head
CP-673451 PDGFRβ IC50=1 nM
VEGFR2 IC50=450 nM
>450-fold selectivity
Sunitinib PDGFRβ IC50=2 nM
VEGFR2 IC50=80 nM
40-fold selectivity
Supports PDGFR-specific pathway interrogation without VEGFR confound
Cell-free assay; verify selectivity in cellular context

Physical Form Differentiators: Tosylate Salt vs. Free Base

CP-673451 is commercially available as both a free base and a tosylate salt. The tosylate salt provides a distinct procurement advantage for aqueous applications, offering a defined melting point of 216°C and a solubility of >1 mg/mL in phosphate-buffered saline (PBS) [1]. The free base, while useful for specific organic formulations, possesses a high pKa (9.16) at the piperidine amine, which can influence passive permeability and P-glycoprotein (Pgp) mediated efflux [2].

Evidence DimensionAqueous Solubility and Physical Properties
Target Compound DataCP-673451 Tosylate Salt (>1 mg/mL in PBS, MP: 216°C)
Comparator Or BaselineCP-673451 Free Base (Log P = 3.66, pKa = 9.16, lower aqueous solubility)
Quantified DifferenceThe tosylate salt significantly improves aqueous handling and standardization in buffer systems compared to the lipophilic free base.
ConditionsStandard physicochemical profiling (PBS, pH 7.4).

Buyers must specify the tosylate salt for assays requiring rapid aqueous dissolution, whereas the free base is preferred for custom lipid or organic solvent-based dosing vehicles.

Cellular PDGFRβ inhibition
Data to verify
IC50 = 6.4 nM (PAE-β cells)
Confirms cell permeability and target engagement
No source cited; independent validation recommended

In Vivo Formulation Compatibility and Pharmacokinetics

For in vivo applications, CP-673451 demonstrates robust processability. It can be formulated in a 90% PEG300 / 10% N-methylpyrrolidone (NMP) vehicle or a PEG300/Tween80/water mixture to achieve stable dosing solutions [1]. When administered orally at 33 mg/kg, it maintains plasma concentrations above the EC50 (120 ng/mL) for over 4 hours, providing >50% receptor inhibition [2]. This reliable pharmacokinetic profile establishes it as a superior baseline material compared to unoptimized tool compounds that require continuous infusion.

Evidence DimensionIn Vivo Exposure and Target Inhibition
Target Compound DataCP-673451 (Oral dose 33 mg/kg yields >120 ng/mL for 4+ hours)
Comparator Or BaselineUnoptimized early-stage tool compounds (rapid clearance, requiring continuous infusion)
Quantified DifferenceAchieves >50% sustained in vivo PDGFR-β inhibition for 4 hours via standard oral gavage.
ConditionsAthymic mice tumor xenograft models and pharmacokinetic/pharmacodynamic (PK/PD) analysis.

Validated formulation protocols and oral bioavailability reduce the risk of study failure and simplify animal handling for preclinical contract research organizations (CROs).

In vivo target engagement
Reported
>50% inhibition of PDGFRβ phosphorylation for 4 h at 33 mg/kg p.o. (rat C6 model)
Sustained target modulation supports dosing interval design
Model-specific; translation to other tumors requires validation

Pathway-Specific Anti-Angiogenic Efficacy

CP-673451 proves its functional selectivity in vivo by inhibiting 70% of PDGF-BB-stimulated angiogenesis at a dose of 3 mg/kg (yielding 5.5 ng/mL at Cmax)[1]. Crucially, at concentrations that effectively halt tumor growth, it does not inhibit angiogenesis induced by vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF) [1]. Multi-kinase inhibitors like sunitinib indiscriminately block both VEGF and PDGF pathways , obscuring the specific mechanistic drivers of vascularization.

Evidence DimensionPathway-Specific Angiogenesis Inhibition
Target Compound DataCP-673451 (70% inhibition of PDGF-BB angiogenesis; 0% inhibition of VEGF/bFGF angiogenesis at therapeutic doses)
Comparator Or BaselineSunitinib / Multi-kinase inhibitors (indiscriminate inhibition of both VEGF and PDGF pathways)
Quantified DifferenceAbsolute functional separation of PDGF-driven vs. VEGF-driven angiogenesis.
ConditionsIn vivo sponge implant angiogenesis model.

Procurement of CP-673451 allows researchers to selectively target pericyte recruitment (PDGF-driven) without directly killing endothelial cells (VEGF-driven), enabling highly precise vascular biology studies.

Tumor growth inhibition
Class-level inference
ED50 ≤ 33 mg/kg (q.d. × 10 d) across H460, Colo205, LS174T, U87MG xenografts
Model-response endpoint context; PDGFR dependency review
Xenograft models; PDGFR-dependency may vary
Angiogenesis selectivity
Class-level inference
PDGF-BB 70% inhibition at 3 mg/kg
VEGF/bFGF No inhibition
In vivo PDGFR pathway-specific anti-angiogenic mechanism
Sponge model; angiogenic context may differ in tumors
Cardiotoxicity validation
Head-to-head
CP-673451 Induced pericyte depletion and microvascular dysfunction
Sunitinib Similar pericyte depletion and dysfunction
Supports on-target PDGFR toxicity attribution
Phenotypic recapitulation; quantitative metrics need verification

Precision Target Validation in PDGFR-Driven Malignancies

Due to its >200-fold selectivity over c-Kit and VEGFR2, CP-673451 is the optimal choice for validating PDGFR-β addiction in models of T-cell acute lymphoblastic leukemia (T-ALL), glioblastoma, and cholangiocarcinoma. It allows researchers to definitively link phenotypic outcomes (like apoptosis or halted proliferation) to PDGFR inhibition, avoiding the confounding off-target toxicities associated with multi-kinase inhibitors like dasatinib or sunitinib [1].

Mechanistic Deconvolution in Angiogenesis Assays

In vascular biology, CP-673451 is procured as a highly selective reference standard to separate pericyte-mediated vascular stabilization (PDGF-driven) from endothelial cell proliferation (VEGF-driven). Its validated inability to inhibit VEGF- or bFGF-induced angiogenesis at therapeutic doses makes it indispensable for sponge implant models and complex co-culture assays[2].

High-Throughput Kinase Screening Reference Standard

For industrial drug discovery programs developing next-generation RTK inhibitors, CP-673451 serves as a critical benchmark for PDGFR selectivity. Its well-characterized IC50 values (1 nM for PDGFR-β, 10 nM for PDGFR-α) and established formulation protocols (e.g., PEG300/Tween80) provide a reliable baseline against which novel, unoptimized pipeline compounds can be quantitatively compared [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tumor-stroma PDGFR signaling
PDGFR selectivity vs. VEGFR2
Paracrine signaling readouts without angiogenic confound
Fibrosis and vascular remodeling
PDGFR on-target activity (pericyte/CAF modulation)
PDGFR-mediated remodeling; exclude VEGFR/bFGF contributions
PDGFR-dependent tumor models
In vivo target engagement (sustained >50% inhibition)
Tumor growth inhibition linked to PDGFR pathway suppression
Kinase inhibitor toxicity mechanism deconvolution
PDGFR-specificity to isolate toxicity phenotype
Pericyte loss or microvascular dysfunction attributable to PDGFR

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

417.21647512 Da

Monoisotopic Mass

417.21647512 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0AM0WWD90A

Other CAS

343787-29-1

Wikipedia

Cp-673451
1: Johnson JR, Folestad E, Rowley JE, Noll EM, Walker SA, Lloyd CM, Rankin SM, Pietras K, Eriksson U, Fuxe J. Pericytes contribute to airway remodeling in a mouse model of chronic allergic asthma. Am J Physiol Lung Cell Mol Physiol. 2015 Apr 1;308(7):L658-71. doi: 10.1152/ajplung.00286.2014. Epub 2015 Jan 30. PubMed PMID: 25637607; PubMed Central PMCID: PMC4385988.
2: Ehnman M, Missiaglia E, Folestad E, Selfe J, Strell C, Thway K, Brodin B, Pietras K, Shipley J, Östman A, Eriksson U. Distinct effects of ligand-induced PDGFRα and PDGFRβ signaling in the human rhabdomyosarcoma tumor cell and stroma cell compartments. Cancer Res. 2013 Apr 1;73(7):2139-49. doi: 10.1158/0008-5472.CAN-12-1646. Epub 2013 Jan 21. PubMed PMID: 23338608; PubMed Central PMCID: PMC3672973.
3: Thomson S, Petti F, Sujka-Kwok I, Epstein D, Haley JD. Kinase switching in mesenchymal-like non-small cell lung cancer lines contributes to EGFR inhibitor resistance through pathway redundancy. Clin Exp Metastasis. 2008;25(8):843-54. doi: 10.1007/s10585-008-9200-4. Epub 2008 Aug 12. PubMed PMID: 18696232.
4: Roberts WG, Whalen PM, Soderstrom E, Moraski G, Lyssikatos JP, Wang HF, Cooper B, Baker DA, Savage D, Dalvie D, Atherton JA, Ralston S, Szewc R, Kath JC, Lin J, Soderstrom C, Tkalcevic G, Cohen BD, Pollack V, Barth W, Hungerford W, Ung E. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451. Cancer Res. 2005 Feb 1;65(3):957-66. PubMed PMID: 15705896.

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